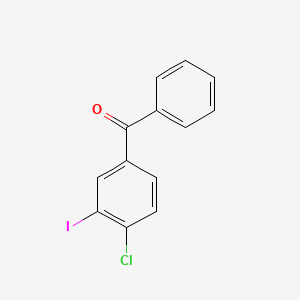
Methanone, (4-chloro-3-iodophenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-chloro-3-iodophenyl)phenyl-, also known as 4-chloro-3-iodobenzophenone, is an organic compound with the molecular formula C13H8ClIO. This compound is part of the benzophenone family, which is characterized by a ketone group attached to two phenyl rings. The presence of both chlorine and iodine atoms in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chloro-3-iodophenyl)phenyl- typically involves the iodination of 4-chlorobenzophenone. One common method is the Sandmeyer reaction, where 4-chlorobenzophenone is first diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions usually involve acidic media and controlled temperatures to ensure the selective introduction of the iodine atom.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-chloro-3-iodophenyl)phenyl- can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. These methods often employ catalysts and optimized reaction parameters to enhance the efficiency and selectivity of the iodination process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-chloro-3-iodophenyl)phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of benzophenone can be obtained.
Reduction Products: 4-chloro-3-iodophenylmethanol.
Oxidation Products: 4-chloro-3-iodobenzoic acid.
Scientific Research Applications
Methanone, (4-chloro-3-iodophenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methanone, (4-chloro-3-iodophenyl)phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies. The presence of halogen atoms also enhances its ability to participate in halogen bonding, further influencing its reactivity and interactions.
Comparison with Similar Compounds
Methanone, (4-chloro-3-iodophenyl)phenyl- can be compared with other benzophenone derivatives:
4-chlorobenzophenone: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-iodobenzophenone: Lacks the chlorine atom, affecting its substitution patterns and reactivity.
4-bromobenzophenone: Similar in reactivity but has different steric and electronic properties due to the presence of bromine instead of iodine.
The unique combination of chlorine and iodine atoms in Methanone, (4-chloro-3-iodophenyl)phenyl- provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
834895-49-7 |
|---|---|
Molecular Formula |
C13H8ClIO |
Molecular Weight |
342.56 g/mol |
IUPAC Name |
(4-chloro-3-iodophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8ClIO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
LKKQTSRVEHTRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


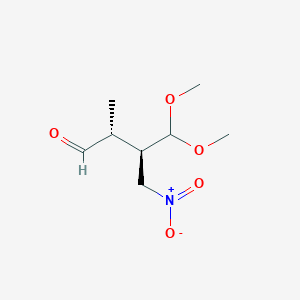
![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)
![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)
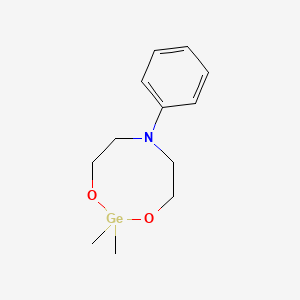
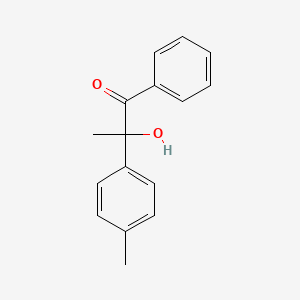
![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)
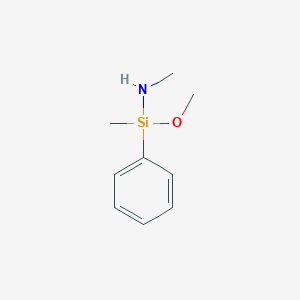

![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)

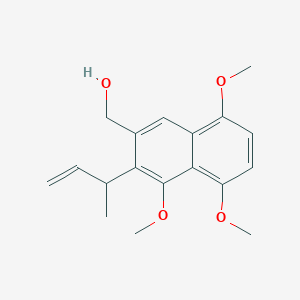
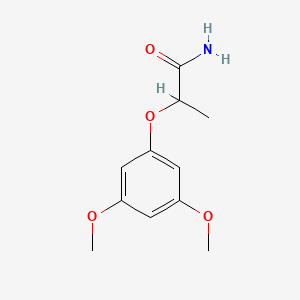

![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
